molecular formula C31H23ClN6O3S B2622566 4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 1604811-59-7

4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B2622566
CAS No.: 1604811-59-7
M. Wt: 595.07
InChI Key: HBDJGWPYQHOZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a complex organic molecule characterized by the presence of an indole core, pyrimidine ring, and multiple aromatic groups. This unique combination makes it a potent candidate for various applications in medicinal chemistry, biological research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing this compound generally involves a multi-step procedure, starting from commercially available chemicals. Key steps include the construction of the indole core, coupling reactions to integrate the sulfonyl group, chlorination, and final amide formation. Reaction conditions often require controlled temperatures, use of catalysts, and precise pH adjustments to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, scaling up the synthesis involves optimizing each reaction step for cost-effectiveness and environmental sustainability. Techniques like flow chemistry might be utilized to maintain consistent reaction conditions, and purification processes like crystallization or chromatography are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation and reduction

    : Which alter its electronic properties.

  • Substitution reactions

    : Affecting the functional groups attached to the aromatic rings.

  • Hydrolysis

    : Breaking down specific bonds within the molecule.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent side reactions.

Major Products: These reactions can lead to the formation of various derivatives and by-products, depending on the functional groups involved and the reaction conditions.

Scientific Research Applications

This compound's structure makes it an interesting subject in multiple fields:

  • Chemistry: Used as a building block for more complex molecules, facilitating the study of reaction mechanisms and synthesis techniques.

  • Biology: Employed in biochemical assays to investigate cellular pathways and protein interactions.

  • Medicine: Explored for potential therapeutic applications, such as targeting specific enzymes or receptors in disease treatment.

  • Industry: Utilized in the development of new materials or as an intermediate in the production of specialized chemicals.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby influencing their activity. The indole and pyrimidine rings play a crucial role in these interactions, often fitting into active sites or binding pockets, while the sulfonyl group can modulate the compound's solubility and bioavailability.

Comparison with Similar Compounds

Comparing this compound with similar molecules highlights its unique aspects:

  • Other compounds with an indole core may not possess the same degree of biological activity due to differences in substituent groups.

  • Compounds with a pyrimidine ring often share similar reactivity patterns but vary widely in their application based on the surrounding functional groups.

  • The presence of the phenylsulfonyl group sets it apart from less complex structures, enhancing its potential for specific interactions in biochemical and medicinal contexts.

Some similar compounds include:

  • 4-amino-N-(3-(5-chloro-4-(1-phenyl)-1H-indol-3-yl)pyrimidin-2-yl)phenyl)benzamide.

  • N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-aminobenzamide.

In essence, this compound serves as a versatile and valuable tool in various scientific and industrial fields, with its unique structure facilitating a range of applications and research opportunities.

Properties

IUPAC Name

4-amino-N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN6O3S/c32-27-18-34-31(36-23-8-6-7-22(17-23)35-30(39)20-13-15-21(33)16-14-20)37-29(27)26-19-38(28-12-5-4-11-25(26)28)42(40,41)24-9-2-1-3-10-24/h1-19H,33H2,(H,35,39)(H,34,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJGWPYQHOZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC(=CC=C5)NC(=O)C6=CC=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.